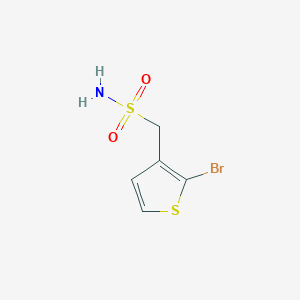

(2-Bromothiophen-3-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Bromothiophen-3-yl)methanesulfonamide is an organic compound with the molecular formula C5H6BrNO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methanesulfonamide group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiophen-3-yl)methanesulfonamide typically involves the bromination of thiophene followed by the introduction of the methanesulfonamide group. One common method is as follows:

Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromothiophene.

Introduction of Methanesulfonamide Group: 2-Bromothiophene is then treated with methanesulfonyl chloride and a base such as triethylamine to introduce the methanesulfonamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Oxidation and Reduction Reactions: Various oxidized or reduced thiophene derivatives.

Coupling Reactions: Biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives containing the methanesulfonamide group exhibit significant biological activities, including:

- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Activity : Studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells, suggesting a role in cancer therapy .

Case Study : A study focused on related thiophene derivatives demonstrated their potential as GSK-3β inhibitors, which are crucial in cancer progression pathways. The compounds exhibited IC50 values as low as 8 nM, indicating strong inhibitory activity against this target .

Agricultural Chemistry

(2-Bromothiophen-3-yl)methanesulfonamide derivatives have been explored as potential pesticides and herbicides . The presence of the thiophene ring enhances their biological activity, making them effective against pests while minimizing environmental impact.

Case Study : Research on related sulfonamide compounds has shown their efficacy as fungicides, with several exhibiting broad-spectrum activity against plant pathogens .

Material Science

In material science, this compound serves as a building block for synthesizing more complex organic materials. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Applications Include :

- Conductive Polymers : Thiophene-based compounds are integral to developing conductive materials used in electronics.

- Sensors : Due to their electronic properties, these compounds can be utilized in sensor technologies for detecting various chemical species.

Wirkmechanismus

The mechanism of action of (2-Bromothiophen-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of the enzyme, while the thiophene ring can participate in π-π interactions with aromatic residues. This dual interaction enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chlorothiophen-3-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

(2-Fluorothiophen-3-yl)methanesulfonamide: Similar structure but with a fluorine atom instead of bromine.

(2-Iodothiophen-3-yl)methanesulfonamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(2-Bromothiophen-3-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The bromine atom’s size and reactivity make it suitable for certain substitution and coupling reactions, providing versatility in synthetic applications.

Biologische Aktivität

(2-Bromothiophen-3-yl)methanesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₇H₈BrN₁O₂S

- Molecular Weight : 239.11 g/mol

Research indicates that this compound exerts its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly those related to nitric oxide production and pro-inflammatory cytokine release.

- Cell Signaling Modulation : It may modulate signaling pathways associated with cell growth and apoptosis, which are crucial in cancer biology.

Anti-inflammatory Effects

Studies have demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines in vitro. For instance, in lipopolysaccharide (LPS)-induced models, the compound effectively suppressed nitric oxide production and decreased interleukin levels.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed in various cell lines, including:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HT-22 | 1 | 95 |

| HT-22 | 10 | 80 |

| BV-2 | 1 | 90 |

| BV-2 | 10 | 75 |

These results indicate that while the compound exhibits some cytotoxicity at higher concentrations, it maintains relatively high cell viability at lower doses.

Anticancer Activity

In cancer cell lines, this compound has shown promise as a potential anticancer agent. It inhibits cell proliferation and induces apoptosis in specific cancer types through the modulation of apoptotic pathways.

Case Studies

-

Study on Inflammatory Response :

A study conducted on microglial cells demonstrated that treatment with this compound significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential application in neuroinflammatory diseases. -

Anticancer Efficacy :

In a recent investigation involving breast cancer models, this compound was found to inhibit tumor growth significantly. The mechanism was linked to its ability to induce apoptosis via the intrinsic pathway.

Eigenschaften

IUPAC Name |

(2-bromothiophen-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCODHMUDBHBKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CS(=O)(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.